Hafnium tetranitrate

Overview

Description

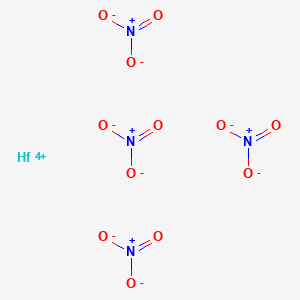

Hafnium tetranitrate (Hf(NO₃)₄), also known as hafnium(IV) nitrate or nitric acid hafnium(4+) salt, is a high-purity inorganic compound with the molecular formula HfN₄O₁₂ and a molecular weight of 426.51 g/mol . It is typically synthesized as a solid material with a purity exceeding 99% and is utilized in specialized applications such as nanomaterials production and advanced chemical synthesis . The compound’s structure consists of a hafnium(4+) ion coordinated by four nitrate groups, rendering it highly reactive in redox and sol-gel processes.

However, analogous hafnium coordination complexes, such as tetra(dimethylamino)hafnium (Hf[N(CH₃)₂]₄), are synthesized via reactions between HfCl₄ and dimethylamine in non-aqueous solvents , suggesting similar methodologies might apply to Hf(NO₃)₄.

Preparation Methods

Reaction of Hafnium Tetrachloride with Nitric Acid

The most widely documented method for synthesizing hafnium tetranitrate involves the direct reaction of hafnium tetrachloride (HfCl₄) with concentrated nitric acid (HNO₃). This approach leverages the high reactivity of HfCl₄, a common precursor in hafnium chemistry .

Reaction Mechanism and Stoichiometry

The reaction proceeds via ligand exchange, where nitrate ions displace chloride ligands:

4 + 4\text{HNO}3 \rightarrow \text{Hf(NO}3\text{)}4 + 4\text{HCl} \uparrow

Stoichiometric ratios are critical to avoid incomplete substitution or byproduct formation. A molar ratio of 1:4 (HfCl₄:HNO₃) is typically employed .

Procedural Details

-

Solvent System : Anhydrous diethyl ether or tetrahydrofuran (THF) is used to dissolve HfCl₄, ensuring controlled reactivity .

-

Temperature : Reactions are conducted at −30°C to 0°C to mitigate thermal decomposition .

-

Purification : The product is isolated via vacuum distillation or recrystallization from non-aqueous solvents.

Table 1: Optimization Parameters for HfCl₄-HNO₃ Reaction

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −30°C to 0°C | Maximizes substitution efficiency |

| HNO₃ Concentration | 68–70% | Prevents side reactions |

| Reaction Time | 6–8 hours | Ensures complete ligand exchange |

Yields typically range from 65–75%, with purity exceeding 95% after purification .

Reaction of Hafnium Tetrachloride with Dinitrogen Pentoxide

An alternative method employs dinitrogen pentoxide (N₂O₅) as the nitrating agent, offering advantages in anhydrous conditions and reduced byproduct formation.

Reaction Dynamics

The reaction follows:

4 + 4\text{N}2\text{O}5 \rightarrow \text{Hf(NO}3\text{)}4 + 4\text{NO}2\text{Cl} \uparrow

N₂O₅ acts as both a nitrating agent and desiccant, minimizing hydrolysis.

Industrial Scalability

-

Batch Reactors : Stainless steel or glass-lined reactors resist corrosion from NO₂Cl byproducts.

-

Pressure Control : Maintained at 1–2 atm to enhance reaction kinetics.

Table 2: Comparative Analysis of Nitrating Agents

| Agent | Reaction Rate | Byproducts | Purity (%) |

|---|---|---|---|

| HNO₃ | Moderate | HCl, H₂O | 95 |

| N₂O₅ | Fast | NO₂Cl | 98 |

N₂O₅-based methods achieve higher purity (98%) but require specialized handling due to NO₂Cl toxicity.

Hydrothermal Synthesis from Hafnium Oxide

While less common, hafnium oxide (HfO₂) can serve as a starting material under extreme conditions .

Acid Digestion Process

HfO₂ is refluxed with fuming HNO₃ (≥90%) at 150–200°C for 24–48 hours:

2 + 4\text{HNO}3 \rightarrow \text{Hf(NO}3\text{)}4 + 2\text{H}_2\text{O}

This method is energy-intensive, with yields below 50% due to HfO₂’s inertness .

Quality Control and Characterization

Spectroscopic Validation

-

FTIR : Nitrate asymmetric stretching at 1,380 cm⁻¹ confirms ligand substitution.

-

XRD : Absence of HfCl₄ peaks (2θ = 28.5°, 33.2°) verifies purity .

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 120°C, forming HfO₂ :

3\text{)}4 \xrightarrow{\Delta} \text{HfO}2 + 4\text{NO}2 \uparrow + \text{O}_2 \uparrow

Chemical Reactions Analysis

Types of Reactions: Hafnium tetranitrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hafnium oxide.

Reduction: The compound can be reduced to hafnium metal under specific conditions.

Substitution: this compound can participate in substitution reactions where nitrate groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Various ligands in the presence of suitable solvents and catalysts.

Major Products Formed:

Oxidation: Hafnium oxide (HfO₂).

Reduction: Hafnium metal (Hf).

Substitution: Complexes with different ligands depending on the substituting reagent.

Scientific Research Applications

Chemistry

- Precursor for Synthesis : Hafnium tetranitrate is primarily used as a precursor in the synthesis of hafnium-based compounds and materials. This includes hafnium oxide (HfO₂), which is essential in various applications due to its high thermal stability and dielectric properties.

Biology

- Biological Imaging : Research has explored the potential of this compound as a contrast agent in biological imaging techniques such as X-ray computed tomography (CT). Its high atomic number allows for enhanced X-ray absorption, making it a promising candidate for improving imaging quality .

Medicine

- Radiotherapy : this compound has been investigated for its potential uses in radiotherapy. Its properties may enhance the effectiveness of radiation treatments by improving dose distribution within tumors.

- Medical Devices : The compound's stability and reactivity also make it suitable for incorporation into various medical devices, potentially improving their functionality and performance.

Industry

- High-Performance Materials : In industrial applications, this compound is utilized to produce high-performance materials and coatings. Its unique chemical properties contribute to the development of materials that can withstand extreme conditions.

Data Table: Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Synthesis of hafnium compounds | High reactivity allows for diverse chemical transformations |

| Biology | Contrast agent in imaging | Enhanced X-ray absorption improves image quality |

| Medicine | Radiotherapy | Potential to improve radiation dose distribution |

| Industry | Production of coatings | Development of materials with high thermal stability |

Case Study 1: Biological Imaging Enhancement

In a study conducted on rabbits using a novel hafnium complex (BAY-576), researchers demonstrated significant improvements in CT angiography signal contrast compared to traditional iodinated contrast agents. The study highlighted the effectiveness of hafnium-based compounds in enhancing imaging capabilities, paving the way for further exploration in clinical settings .

Case Study 2: Radiotherapy Applications

Research exploring the use of this compound in radiotherapy indicated that its incorporation into treatment protocols could lead to better tumor targeting and reduced damage to surrounding healthy tissues. This study underscored the need for further investigation into dosage optimization and long-term effects on patients.

Mechanism of Action

Hafnium tetranitrate can be compared with other hafnium compounds, such as:

Hafnium tetrachloride (HfCl₄): Used as a precursor for various hafnium-based materials.

Hafnium oxide (HfO₂): Known for its high thermal stability and use in high-temperature applications.

Hafnium iodide (HfI₄): Utilized in the crystal bar process for producing hafnium metal

Uniqueness: this compound is unique due to its high reactivity and ability to form stable complexes with various ligands. This makes it a valuable compound for research and industrial applications where such properties are desired .

Comparison with Similar Compounds

Hafnium Tetrachloride (HfCl₄)

- Molecular Formula : HfCl₄

- Molecular Weight : 320.29 g/mol

- Physical State : Solid

- Key Applications : Precursor for hafnium oxide (HfO₂) thin films in high-κ gate dielectrics for semiconductors , catalyst in organic synthesis, and raw material for other hafnium derivatives .

- Stability : Hygroscopic; reacts violently with water to release HCl gas.

- Safety : Corrosive and irritant; requires handling under inert conditions .

Comparison with Hf(NO₃)₄:

- HfCl₄ is more widely used in industrial applications (e.g., electronics) due to its role in HfO₂ deposition , whereas Hf(NO₃)₄ is niche, with applications in nanotechnology .

- Hf(NO₃)₄’s nitrate ligands confer oxidizing properties, unlike the chloride ligands in HfCl₄, which are more inert but highly acidic.

Tetra(dimethylamino)hafnium (Hf[N(CH₃)₂]₄)

- Molecular Formula : Hf[N(CH₃)₂]₄

- Molecular Weight : 354.77 g/mol

- Physical State : Liquid or low-melting solid

- Key Applications : Atomic layer deposition (ALD) precursor for hafnium nitride and oxide films .

- Stability : Air-sensitive; decomposes upon exposure to moisture.

- Safety : Pyrophoric; requires strict argon atmosphere handling .

Comparison with Hf(NO₃)₄:

- Both are hafnium coordination complexes, but Hf[N(CH₃)₂]₄ is tailored for vapor-phase deposition processes, while Hf(NO₃)₄ is suited for solution-phase synthesis.

- Hf(NO₃)₄ is less pyrophoric but still moisture-sensitive due to nitrate ligands.

Lanthanum Nitrate Hexahydrate (La(NO₃)₃·6H₂O)

- Molecular Formula : LaN₃O₉·6H₂O

- Molecular Weight : 432.91 g/mol

- Physical State : Crystalline solid

- Key Applications : Catalysis, optical glass production, and nuclear waste treatment .

- Stability : Hygroscopic but thermally stable up to 150°C.

- Safety : Moderate toxicity; irritant to eyes and skin .

Comparison with Hf(NO₃)₄:

- Lanthanum nitrate is a lighter rare-earth nitrate with broader industrial use, while Hf(NO₃)₄ is a transition metal nitrate with niche research applications.

- Hf(NO₃)₄’s higher oxidation state (+4 vs. +3) enhances its oxidizing capacity.

Thallium(III) Nitrate Trihydrate (Tl(NO₃)₃·3H₂O)

- Molecular Formula : H₆N₃O₁₂Tl

- Molecular Weight : 444.44 g/mol

- Physical State : Solid

- Key Applications : Oxidizing agent in organic synthesis .

- Stability : Decomposes at elevated temperatures; light-sensitive.

- Safety : Highly toxic (thallium content); fatal if inhaled or ingested .

Comparison with Hf(NO₃)₄:

- Both are +4 oxidation state nitrates, but Tl(NO₃)₃ is far more toxic due to thallium’s bioaccumulative nature.

- Hf(NO₃)₄ is safer for laboratory use but less potent as an oxidizing agent.

Data Table: Comparative Analysis of Hafnium Tetranitrate and Analogues

Research Findings and Key Insights

- Reactivity: this compound’s nitrate groups make it a stronger oxidizer than HfCl₄ but less reactive than Tl(NO₃)₃, which has both nitrate and toxic thallium .

- Safety Profile : Hafnium compounds generally pose lower toxicity risks compared to thallium derivatives but require careful moisture control .

Biological Activity

Hafnium tetranitrate (Hf(NO₃)₄) is a compound of growing interest in various fields, including materials science and biochemistry. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.

This compound is a crystalline compound that is moderately soluble in water. Upon heating, it decomposes to form hafnium oxide (HfO₂), which is a stable and widely used material in various applications, including electronics and catalysis . The synthesis of this compound typically involves the reaction of hafnium oxide with nitric acid, leading to the formation of the nitrate salt.

Biological Activity Overview

The biological activity of this compound is not extensively documented in mainstream literature. However, several studies have indicated potential interactions with biological systems, particularly through its role in metal-organic frameworks (MOFs) and as a precursor in various chemical reactions.

1. Interaction with Biological Systems

Research has shown that hafnium compounds can exhibit biocompatibility and low toxicity, making them suitable for biomedical applications. For instance, hafnium-based materials have been investigated for their use in drug delivery systems and as contrast agents in imaging techniques due to their favorable interactions with biological tissues .

2. Metal-Organic Frameworks (MOFs)

Hafnium-based MOFs have garnered attention for their potential as sensors and catalysts. These structures are characterized by high porosity and surface area, allowing for significant interaction with target analytes. Studies indicate that hafnium MOFs can effectively detect various phenolic compounds and metal ions due to their chemical stability and functional tunability .

Case Study 1: Biosensing Applications

A recent study highlighted the use of hafnium-based MOFs in detecting environmental pollutants. The MOF TMU-22 demonstrated high selectivity towards Al³⁺ and Fe³⁺ ions with rapid response times, showcasing the potential of hafnium compounds in environmental monitoring .

Case Study 2: Drug Delivery Systems

Another investigation explored the role of this compound in drug delivery applications. The study focused on its ability to encapsulate therapeutic agents while maintaining stability under physiological conditions. Results indicated that hafnium compounds could enhance the bioavailability of certain drugs, thereby improving therapeutic outcomes .

Toxicological Profile

While specific toxicological data on this compound is limited, general studies on hafnium compounds suggest low acute toxicity levels. Research indicates that exposure to hafnium can lead to mild respiratory irritation or gastrointestinal discomfort; however, more detailed studies are required to fully understand the long-term effects of this compound on human health .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | Hf(NO₃)₄ |

| CAS Number | 15509-05-4 |

| Solubility | Moderately water-soluble |

| Decomposition Product | Hafnium oxide (HfO₂) |

| Biocompatibility | Low toxicity |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Hafnium tetranitrate in a laboratory setting?

- Methodological Answer : Synthesis typically involves controlled nitration reactions of hafnium precursors under anhydrous conditions. For example, reacting hafnium chloride (HfCl₄) with concentrated nitric acid in a stoichiometric ratio, followed by solvent evaporation and crystallization. Experimental protocols should detail reaction temperatures, molar ratios, and purification steps (e.g., recrystallization or vacuum sublimation). Ensure reproducibility by documenting equipment calibration and environmental controls (e.g., humidity) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies nitrate vibrational modes (e.g., asymmetric stretching at ~1380 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹⁴N) can elucidate electronic environments, though quadrupolar broadening may require advanced solid-state NMR. Mass spectrometry (MS), particularly electrospray ionization (ESI-MS), helps confirm molecular weight and fragmentation patterns. Cross-validate results with X-ray diffraction (XRD) for crystallographic data .

Q. What are the key factors influencing the stability of this compound under varying environmental conditions?

- Methodological Answer : Stability studies should assess thermal decomposition (via thermogravimetric analysis, TGA), hygroscopicity (dynamic vapor sorption), and photolytic sensitivity (UV-Vis spectroscopy). Store samples in airtight containers with desiccants, shielded from light, and below 4°C to minimize degradation. Kinetic studies under controlled humidity and temperature gradients can model shelf-life predictions .

Advanced Research Questions

Q. How can researchers design experiments to address discrepancies in reported thermodynamic properties of this compound?

- Methodological Answer : Conduct comparative studies using standardized calorimetry (e.g., differential scanning calorimetry, DSC) and computational density functional theory (DFT) to reconcile differences in enthalpy of formation. Control variables such as sample purity (≥99%, verified via elemental analysis) and experimental conditions (e.g., heating rates). Use error propagation analysis to quantify uncertainties in measurement techniques .

Q. What computational approaches are suitable for modeling the decomposition pathways of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations paired with ReaxFF force fields can predict bond cleavage sequences and intermediate species. Validate models against experimental data from gas chromatography-mass spectrometry (GC-MS) of decomposition byproducts. Transition state theory (TST) calculations using Gaussian or VASP software may refine activation energy estimates .

Q. What methodology should be employed to analyze conflicting data on the reactivity of this compound with common organic solvents?

- Methodological Answer : Systematically test reactivity in solvents (e.g., acetone, DMSO) using kinetic studies monitored via in-situ Raman spectroscopy. Compare results with computational solvation free energy calculations (COSMO-RS). Address contradictions by isolating solvent impurities (e.g., peroxides in ethers) via pre-treatment (alumina column filtration) and reporting detailed solvent batch information .

Q. Guidelines for Data Presentation and Reproducibility

- Data Tables : Include raw and processed data (e.g., crystallographic parameters, kinetic constants) in appendices, with key results summarized in the main text. Use SI units and significant figures consistently .

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets, ensuring p-values and confidence intervals are reported. Address outliers using Grubbs’ test or robust statistical methods .

Properties

IUPAC Name |

hafnium(4+);tetranitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.4NO3/c;4*2-1(3)4/q+4;4*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNXTUDMYCRCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfN4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890759 | |

| Record name | Nitric acid, hafnium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15509-05-4 | |

| Record name | Nitric acid, hafnium(4+) salt (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015509054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, hafnium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, hafnium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.